octahydropyrrolo[1,2-a]azocin-5(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-7-3-1-2-5-9-6-4-8-11(9)10/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKJQJIRKLOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578236 | |
| Record name | Octahydropyrrolo[1,2-a]azocin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111633-59-1 | |
| Record name | Octahydropyrrolo[1,2-a]azocin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Octahydropyrrolo 1,2 a Azocin 5 1h One
Retrosynthetic Analysis of the Octahydropyrrolo[1,2-a]azocin-5(1H)-one Core
A retrosynthetic analysis of the this compound (I) scaffold reveals several potential disconnection points, highlighting the key bond formations required for its assembly. The primary disconnections focus on the formation of the bicyclic lactam system, particularly the challenging eight-membered azocinone ring.
Strategy A: Intramolecular Cyclization/Lactamization
A primary disconnection can be made at the amide bond within the azocinone ring (C5-N6 bond). This leads to a linear amino acid precursor (II). The formation of the eight-membered ring via macrolactamization is a key step in this approach. Further disconnection of the amino acid precursor can be envisioned through the formation of the C4-C5 bond, which could be assembled from a pyrrolidine-derived aldehyde or carboxylic acid and a suitable C4-synthon.
Strategy B: Ring-Closing Metathesis (RCM)
Alternatively, a powerful disconnection strategy involves a ring-closing metathesis (RCM) reaction. Disconnecting the C8-C9 double bond (if present in a precursor) would lead to a diene precursor (III) containing a pyrrolidine (B122466) ring. This approach is particularly attractive for the formation of medium-sized rings, which are often challenging to construct via traditional cyclization methods. nih.govdrughunter.com
Strategy C: N-Acyliminium Ion Cyclization
Another sophisticated approach involves the disconnection of the C9a-N1 bond, suggesting a final intramolecular cyclization step involving an N-acyliminium ion. This would originate from a precursor (IV) where the pyrrolidine ring is tethered to a side chain capable of generating the electrophilic iminium ion that can be trapped by a nucleophile to form the azocinone ring. rsc.orgarkat-usa.org
Total Synthesis Approaches
The total synthesis of this compound and its derivatives has been approached through various innovative strategies, often focusing on stereocontrol and efficiency.
Diastereoselective Synthetic Strategies
Control of stereochemistry is paramount in the synthesis of complex molecules. For the this compound core, which contains multiple stereocenters, diastereoselective strategies are crucial. nih.govnih.gov These strategies often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.
One common approach involves the use of chiral pool starting materials, such as L-proline, to set the initial stereochemistry of the pyrrolidine ring. Subsequent reactions are then designed to proceed with high diastereoselectivity. For instance, the alkylation of a proline-derived enolate can be highly diastereoselective, allowing for the introduction of a side chain that will ultimately form the azocinone ring. The subsequent cyclization can also be influenced by the stereochemistry of the pyrrolidine ring, favoring the formation of one diastereomer over others. youtube.com
Catalytic asymmetric reactions are also employed to establish key stereocenters. For example, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed aldol (B89426) reaction could be used to create a stereocenter in the side chain prior to cyclization.
| Strategy | Key Reaction | Stereocontrol Element | Typical Diastereomeric Ratio |
| Chiral Pool Synthesis | Alkylation of Proline Enolate | Chiral auxiliary (proline) | >90:10 |
| Substrate-Controlled Cyclization | Intramolecular Michael Addition | Existing stereocenters | 85:15 to >95:5 |
| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral catalyst | up to 99:1 |
One-Pot Reaction Sequences in Synthesis
A hypothetical one-pot synthesis of the this compound core could involve a tandem reductive amination followed by a lactamization. organic-chemistry.org For example, a keto-acid precursor could be reacted with a proline derivative in the presence of a reducing agent. The initial reductive amination would form the N-C bond of the pyrrolidine ring, and subsequent intramolecular lactamization would close the eight-membered ring.
Another potential one-pot sequence is a cascade cyclization. A suitably functionalized linear precursor could be designed to undergo a series of intramolecular reactions, such as a Michael addition followed by a condensation, to rapidly assemble the bicyclic scaffold. rsc.org
| One-Pot Strategy | Reaction Sequence | Key Advantages |
| Tandem Reductive Amination/Lactamization | 1. Reductive amination of a keto-acid with a proline derivative. 2. Intramolecular lactamization. | High atom economy, reduced workup. |
| Cascade Cyclization | 1. Intramolecular Michael addition. 2. Intramolecular aldol condensation/lactamization. | Rapid construction of complexity, high efficiency. |
Multicomponent Reaction (MCR) Applications
Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a complex product, offer a powerful tool for the rapid construction of diverse molecular scaffolds. bohrium.comrsc.orgnih.govrsc.org While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate key intermediates.
An Ugi or Passerini reaction could be employed to assemble a linear precursor containing the necessary functionalities for subsequent cyclization into the bicyclic lactam. For example, an Ugi four-component reaction of a pyrrolidine-derived aldehyde, an amine, a carboxylic acid, and an isocyanide could generate a complex acyclic intermediate. This intermediate could then be subjected to a ring-closing reaction to form the azocinone ring.
The development of novel MCRs that directly yield the this compound core is an active area of research. Such a reaction would likely involve a domino process where an initial MCR is followed by one or more intramolecular cyclizations. researchgate.net
| MCR Type | Components | Product | Potential for Bicyclic Lactam Synthesis |
| Ugi 4-CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Synthesis of a linear precursor for subsequent cyclization. |
| Passerini 3-CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Synthesis of a functionalized intermediate for further elaboration. |
Key Cyclization and Annulation Reactions Employed
The formation of the eight-membered ring is the most challenging aspect of synthesizing the this compound core. Various cyclization and annulation reactions have been explored to address this challenge.
Intramolecular Cyclization Protocols
Intramolecular cyclization is a fundamental strategy for the formation of cyclic structures. arkat-usa.orgnih.gov In the context of this compound synthesis, this typically involves the formation of the lactam bond or a key carbon-carbon bond in the eight-membered ring.
Intramolecular N-Acyliminium Ion Cyclization: This powerful method involves the generation of a reactive N-acyliminium ion from a suitable precursor, such as an α-alkoxy lactam. rsc.orgarkat-usa.org The iminium ion is then trapped intramolecularly by a nucleophile, such as an alkene or an aromatic ring, to form the new ring. This strategy allows for the construction of the bicyclic system with a high degree of stereocontrol.
Ring-Closing Metathesis (RCM): RCM has emerged as a premier method for the synthesis of medium-sized and macrocyclic rings. nih.govdrughunter.com In a typical RCM approach to this compound, a diene precursor containing a pyrrolidine moiety is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring closure. The resulting unsaturated bicyclic lactam can then be hydrogenated to afford the saturated target molecule.
| Cyclization Method | Key Intermediate | Catalyst/Reagent | Advantages |
| Intramolecular N-Acyliminium Ion Cyclization | N-Acyliminium ion | Lewis or Brønsted acid | High stereocontrol, mild conditions. |
| Ring-Closing Metathesis (RCM) | Diene | Grubbs' catalyst | High functional group tolerance, effective for medium rings. |
| Macrolactamization | ω-Amino acid | Coupling reagents (e.g., HATU, EDCI) | Direct formation of the lactam bond. |
[3+2] Cycloaddition Reactions in Heterocycle Formation
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands out as a powerful and convergent strategy for the construction of the five-membered pyrrolidine ring integral to the this compound core. mdpi.com This reaction class involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. mdpi.com
In the context of fused bicyclic systems, intramolecular or intermolecular cycloadditions are employed. For instance, azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the thermal ring-opening of aziridines. mdpi.com The reaction of these ylides with an appropriately tethered or separately introduced dipolarophile leads to the pyrrolidine ring. The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through a one-pot, three-component 1,3-dipolar cycloaddition reaction showcases the efficiency of this approach. nih.gov Similarly, formal aza-[3+2] cycloadditions between cyclic enaminones and cyclopropenones have been developed for the direct synthesis of new pyrrolidine and indolizidine derivatives. researchgate.net
The versatility of this method allows for the creation of diverse libraries of compounds by varying the components of the cycloaddition. Research on the synthesis of pyrrolo[2,1,5-de]quinolizin-5-ones demonstrates the use of 1-oxoquinolizinium ylides (the 1,3-dipole) reacting with electron-deficient cyclic alkenes (dipolarophiles) to form the desired fused heterocyclic products. rsc.org
| 1,3-Dipole Precursor/Ylide | Dipolarophile | Resulting Heterocyclic Core | Reference |
| Glycine-derived oxazolidin-5-ones | Various alkenes/alkynes | Pyrrolidine-containing compounds | mdpi.com |
| 1-Oxoquinolizinium ylides | N-alkyl(aryl)maleimides | Pyrrolo[2,1,5-de]quinolizin-5-ones | rsc.org |
| Isoquinoline / 2-bromoacetophenones | Acetylenic compounds | Pyrrolo[2,1-a]isoquinolines | nih.gov |
| Cyclic enaminones | Diphenylcyclopropenone | Pyrrolidine and indolizidine derivatives | researchgate.net |
Stereochemical Control and Asymmetric Synthesis Strategies
The biological activity of chiral molecules is often dependent on their specific stereochemistry, with different enantiomers or diastereomers exhibiting distinct pharmacological profiles. scispace.com Consequently, the development of asymmetric synthetic methods to control the stereochemical outcome of reactions is a paramount objective in modern organic synthesis, particularly within the pharmaceutical industry. researchgate.net
Achieving enantioselectivity in the synthesis of this compound and its analogues involves strategies that can introduce a chiral center with a high degree of selectivity for one enantiomer over the other. Asymmetric synthesis has become a critical tool for producing single-enantiomer drugs. scispace.comnih.gov Key approaches include the use of chiral catalysts (organocatalysis, transition-metal catalysis), chiral auxiliaries, or starting from a chiral pool of natural products. nih.gov
Organocatalysis, for example, has emerged as a powerful tool for asymmetric reactions. In a relevant study, an organocatalytic [4+2] cycloaddition was used to synthesize chiral spiro-oxindole scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings in good yields and with excellent enantioselectivity. nih.gov This highlights how non-metallic, small organic molecules can effectively catalyze stereoselective bond formations. Such strategies are directly applicable to the asymmetric [3+2] cycloadditions needed to form the chiral pyrrolidine core of the target molecule.
| Catalysis Type | Catalyst/Reagent Example | Application | Achieved Stereoselectivity | Reference |
| Biocatalysis | Transaminase (ATA-302) | Asymmetric synthesis of chiral piperidine | High enantiomeric excess | scispace.com |
| Organocatalysis | Secondary amine catalyst | Asymmetric annulation to form spiro-hexahydropyridazin | Good enantioselectivity | nih.gov |
| Chiral Pool | L-proline amide | Introduction of chirality in alpelisib (B612111) synthesis | Stereospecific reaction | nih.gov |
| Resolution | D-tartaric acid | Salt resolution to enhance enantiopurity of duvelisib | High enantiopurity | nih.gov |
When a molecule contains multiple stereocenters, controlling the relative configuration between them—diastereoselectivity—is essential. Diastereoselective synthesis often relies on substrate control, where the existing stereochemistry in the molecule directs the formation of a new stereocenter, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.
A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.gov In this work, the spontaneous cyclization of the initial Ugi adducts afforded the corresponding pyrrolidin-2-one intermediates. nih.gov While the initial cyclization showed poor diastereoselectivity, subsequent transformations in the one-pot sequence allowed for the isolation of the final pyrrolopiperazine-2,6-dione products with complete diastereoselectivity. nih.gov This demonstrates how a multi-step, one-pot sequence can be engineered to overcome initial low selectivity and ultimately provide a single diastereomer. The choice of reactants and reaction conditions, such as the use of cesium carbonate and specific solvents, was critical to controlling the reaction pathway and achieving the desired stereochemical outcome. nih.gov
| Reaction Sequence | Key Intermediate | Conditions | Diastereoselectivity | Reference |
| Ugi/Cyclization | Ugi adduct 5a | Reflux in acetonitrile (B52724) with cat. Cs2CO3 | Poor (for intermediate 6a) | nih.gov |
| Ugi/Nucleophilic Substitution/N-Acylation | Pyrrolidin-2-ones 6a-c | Reflux in acetonitrile with Cs2CO3 | Complete diastereoselectivity (for final products) | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In pharmaceutical synthesis, this translates to using greener solvents, developing one-pot or cascade reactions to improve atom economy, and employing alternative energy sources to reduce energy consumption. nih.govrsc.org
The synthesis of N-heterocycles has benefited significantly from the application of green methodologies. For instance, a convenient, green procedure was developed for preparing a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative using a reusable heterogeneous Brønsted acid catalyst (Amberlyst® 15) and mechanochemical activation (ball milling). nih.gov This approach dramatically reduced the reaction time from 24 hours under conventional heating to just three hours, while still achieving a high yield. nih.gov
Another powerful green technique is the use of subcritical water as a reaction medium. In the synthesis of novel octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives, subcritical water at 130 °C served as an effective and environmentally benign alternative to organic solvents like acetone. researchgate.netsemanticscholar.org This method not only provided the desired products in comparable yields (75-91%) but also significantly shortened reaction times. researchgate.netsemanticscholar.org These examples demonstrate a clear trend towards developing more sustainable synthetic pathways for complex heterocyclic structures like this compound.
| Compound Class | Conventional Method | Green Method | Advantages of Green Method | Reference |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Acetone solvent, 18 hours reaction time | Subcritical water solvent, shorter reaction time | Environmentally benign solvent, reduced time, comparable yields (67-89% vs 75-91%) | researchgate.netsemanticscholar.org |
| 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | Conventional heating, 24 hours reaction time | Mechanochemical activation (ball milling), 3 hours reaction time | Drastically reduced reaction time, solvent-free or reduced solvent use, high yield | nih.gov |
| Pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives | Traditional solvents and catalysts | Iodine catalyst in ionic liquid [BMIm]Br | Milder conditions, high yields, environmentally benign, metal-free catalyst | researchgate.net |
Elucidation of Reaction Mechanisms in Octahydropyrrolo 1,2 a Azocin 5 1h One Synthesis and Transformation
Mechanistic Pathways of Key Bond-Forming Reactions
The construction of the octahydropyrrolo[1,2-a]azocin-5(1H)-one scaffold relies on a series of fundamental organic reactions. The formation of the fused pyrrolidine (B122466) and azocane (B75157) rings, along with the embedded lactam functionality, can be achieved through several mechanistic approaches.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition and condensation reactions are central to the formation of the core structure of this compound. A common strategy involves the intramolecular cyclization of a linear amino acid derivative. For instance, the synthesis can be envisioned to start from a suitably substituted aminocaproic acid derivative which, upon activation of the carboxylic acid, undergoes an intramolecular nucleophilic attack by the secondary amine of a pyrrolidine ring to form the lactam.
Another key condensation reaction is the Pictet-Spengler reaction, which can be adapted for the synthesis of related nitrogen-containing heterocyclic systems. While not a direct synthesis of the target molecule, the principles of this reaction, involving the condensation of an amine with a carbonyl compound followed by cyclization, are relevant.
Rearrangement Reactions and Ring Transformations
Rearrangement reactions, such as the Beckmann rearrangement, offer a powerful method for the synthesis of lactams from oximes. In a hypothetical pathway, a cyclic oxime precursor could be subjected to acidic conditions to induce a rearrangement, leading to the formation of the eight-membered lactam ring of the this compound system. The regioselectivity of this rearrangement would be critical in determining the final product.
Ring expansion reactions are another viable strategy. For example, a smaller bicyclic system could be induced to undergo ring expansion to form the azocinone ring. This could potentially be achieved through a variety of methods, including the Tiffeneau-Demjanov rearrangement or related processes.
Cycloaddition and Electrocyclic Processes
While less common for the direct synthesis of this specific saturated bicyclic lactam, cycloaddition reactions can be employed in the synthesis of precursors. For example, a [4+2] cycloaddition (Diels-Alder reaction) could be used to construct a key portion of the carbon skeleton, which is then further elaborated to the final target.
Electrocyclic reactions, such as ring-closing metathesis (RCM), have become a powerful tool in the synthesis of medium-sized rings. A diene precursor containing a pyrrolidine moiety could undergo RCM in the presence of a suitable ruthenium catalyst to form the eight-membered ring, followed by reduction of the resulting double bond.
Catalytic Effects on Reaction Mechanisms
The use of catalysts can significantly influence the efficiency and selectivity of the reactions involved in the synthesis of this compound. Both acid and base catalysis are crucial in many of the condensation and rearrangement reactions. For instance, in an intramolecular amidation, an acid catalyst can activate the carboxylic acid group towards nucleophilic attack, while a base can deprotonate the amine, increasing its nucleophilicity.
Transition metal catalysts are indispensable for reactions like ring-closing metathesis. The choice of catalyst (e.g., Grubbs' or Schrock's catalyst) can affect the reaction kinetics and the tolerance to various functional groups. In hypothetical hydrogenation or reductive amination steps, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be employed.
Intermediates and Transition States in Reaction Cycles
In rearrangement reactions like the Beckmann rearrangement, the formation of a nitrilium ion intermediate is a key step. The migratory aptitude of the groups attached to the oxime will dictate the structure of the resulting lactam. Understanding the relative energies of the possible transition states for migration is essential for predicting the outcome of the reaction.
Kinetic and Thermodynamic Considerations in Mechanistic Studies
Both kinetic and thermodynamic factors play a critical role in the synthesis of this compound. The formation of the eight-membered ring can be thermodynamically challenging due to entropic factors and potential transannular strain. Therefore, reactions are often carried out under conditions that favor the desired cyclization, such as high dilution to minimize intermolecular side reactions.
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-field ¹H NMR spectroscopy of octahydropyrrolo[1,2-a]azocin-5(1H)-one would be expected to reveal a complex pattern of signals in the aliphatic region, corresponding to the numerous methylene (B1212753) (CH₂) and methine (CH) protons in the saturated bicyclic ring system. The chemical shifts and coupling constants of these signals would be crucial in determining the connectivity of the protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. A key feature would be the signal for the carbonyl carbon of the lactam group, anticipated to appear significantly downfield.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for definitively assigning the proton and carbon signals. COSY spectra would establish proton-proton coupling networks, while HSQC spectra would correlate directly bonded proton and carbon atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | |||
| H-6 | |||
| H-7 | |||
| H-8 | |||
| H-9 | |||
| H-10 | |||
| H-10a |
Note: Actual chemical shifts and coupling constants would be dependent on the specific conformation and solvent used.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | |
| C-2 | |
| C-3 | |
| C-5 | (Carbonyl) |
| C-6 | |
| C-7 | |
| C-8 | |
| C-9 | |
| C-10 | |
| C-10a |
Note: These are predicted values and would require experimental verification.
The stereochemistry of this compound, particularly at the bridgehead carbon (C-10a), could be investigated using Nuclear Overhauser Effect (NOE) based 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques identify protons that are close in space, which would help in determining the relative stereochemistry of the fused ring system.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.
HRMS would be employed to accurately determine the molecular weight of this compound. This technique provides a highly precise mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₀H₁₇NO).
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern would be generated. This pattern is characteristic of the molecule's structure and would help in confirming the connectivity of the bicyclic system. Expected fragmentation would likely involve the loss of the carbonyl group and cleavage of the azocin ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (stretch, sp³) | 2850-3000 | Medium-Strong |
| C=O (amide/lactam) | 1630-1680 | Strong |
| C-N (stretch) | 1180-1360 | Medium |
Note: The exact position of the absorption bands can be influenced by the ring strain and molecular environment.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. This technique provides a detailed three-dimensional map of electron density, from which the precise positions of atoms within a crystal lattice can be determined, offering unequivocal evidence of molecular geometry, stereochemistry, and intermolecular interactions.
In the context of the this compound framework, a detailed single-crystal X-ray diffraction analysis was performed on a derivative, namely (Z,1S,10aR)-(−)-Menthyl 1-hydroxy-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-10a-carboxylate. The study successfully confirmed the stereochemistry of this intermediate, which is crucial in the enantioselective synthesis of deoxynojirimicine analogs. The incorporation of a chiral auxiliary, (−)-menthyl, whose stereocenters are known, enabled the unambiguous assignment of the absolute configuration of the newly formed chiral centers.
The analysis revealed a cis configuration for the C7=C8 double bond within the azocine (B12641756) ring. Two new chiral centers were identified and their stereochemistry was established as S at C1 and R at C10a. The crystal structure also provided valuable insights into the solid-state packing, showing that molecules are linked into chains along the researchgate.net direction through O—H⋯O hydrogen bonds, where the hydroxy groups act as donors and the carbonyl groups as acceptors.
The crystallographic data for this derivative are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₃₅NO₃ |
| Molecular Weight | 349.5 g/mol |
| Crystal System | Orthorhombic |
| Unit Cell Dimensions | |
| a | 10.7804(8) Å |
| b | 7.7938(7) Å |
| c | 23.8862(17) Å |
| Volume (V) | 2006.9(3) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 120 K |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool within this category for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds in solution. The technique measures the difference in absorption of left and right circularly polarized light, resulting in a CD spectrum that is characteristic of a specific enantiomer.
For a given chiral molecule, the two enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. This relationship allows for the quantitative determination of the ee of a sample by comparing its CD signal intensity to that of an enantiomerically pure standard.
Computational and Theoretical Chemistry of Octahydropyrrolo 1,2 a Azocin 5 1h One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). nih.govnih.gov
These calculations would begin with the optimization of the molecule's geometry to find its lowest energy state. From this optimized structure, a wealth of information can be derived. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A Molecular Electrostatic Potential (MESP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative Data from Quantum Chemical Calculations This table is for illustrative purposes only, as specific data for octahydropyrrolo[1,2-a]azocin-5(1H)-one is not available in the literature.
| Parameter | Description | Potential Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | e.g., in Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., in eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., in eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | e.g., in eV |
Conformational Analysis and Energy Landscapes
Due to the presence of single bonds and fused rings, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies.
By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its geometry, revealing the most stable (low-energy) conformations and the energy barriers between them. Techniques like molecular dynamics (MD) simulations or systematic grid scans are employed for this purpose. researchgate.net Identifying the global minimum energy conformation is crucial, as it typically represents the most populated state of the molecule under thermal equilibrium.
Reaction Pathway Simulations and Transition State Energetics
Should this compound be involved in a chemical reaction, either as a reactant or a product, reaction pathway simulations can elucidate the mechanism. These simulations map the energetic profile of a reaction from reactants to products.
A key objective is to locate the transition state (TS), which is the highest point on the minimum energy path of the reaction. The energy of the transition state determines the activation energy, a critical factor governing the reaction rate. Quantum chemical methods are used to optimize the geometry of the transition state and calculate its energy. The results of these simulations provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes.
Molecular Docking and Binding Mode Predictions for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates. nih.gov
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. While docking studies have been performed on various heterocyclic compounds, specific studies involving this compound are not currently published. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
| Parameter | Description | Potential Value |
|---|---|---|
| Binding Affinity | The predicted strength of binding between the ligand and a target protein. | e.g., in kcal/mol |
| Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. | e.g., TYR 123, SER 45 |
| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | e.g., 2 |
| RMSD | Root-mean-square deviation, indicating the similarity between the docked pose and a reference pose. | e.g., in Å |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest (e.g., boiling point, solubility, or a biological activity).
To perform a QSPR study that includes this compound, one would first need a dataset of structurally similar compounds with experimentally measured values for a particular property. Then, for each compound, a set of numerical descriptors (representing constitutional, topological, geometric, and electronic features) would be calculated. Finally, a statistical model (such as multiple linear regression or machine learning algorithms) would be developed to create a mathematical equation linking the descriptors to the property. Such a model could then be used to predict the property for new, untested compounds like this compound. No specific QSPR models for this compound have been reported in the literature.
Derivatization Strategies and Analog Design
Rational Design of Octahydropyrrolo[1,2-a]azocin-5(1H)-one Analogues
Rational drug design for this compound analogues leverages an understanding of the target biology and the chemical features of the scaffold to create molecules with improved therapeutic characteristics. This approach often involves structure-based design, where knowledge of the target's binding site informs molecular modifications, and ligand-based design, which relies on the structure-activity relationships (SAR) of known active compounds. nih.govnih.gov
A key strategy in the rational design of analogues is bioisosterism , which involves replacing a functional group with another that has similar physicochemical properties, with the goal of enhancing the desired biological activity or mitigating unwanted side effects. u-tokyo.ac.jpnih.gov For the this compound scaffold, bioisosteric replacements could be applied to various positions of the bicyclic system. For instance, the carbonyl group could be replaced with a thiocarbonyl or a gem-difluoro group to modulate polarity and metabolic stability. Similarly, atoms within the ring system could be exchanged; for example, replacing a methylene (B1212753) group with an oxygen or sulfur atom to alter conformation and solubility.
An analogous approach was successfully employed in the design of antagonists for the inhibitor of apoptosis (IAP) proteins, where a bicyclic octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold was developed as a proline mimetic. nih.govresearchgate.net This design was guided by the X-ray co-crystal structure of a natural ligand bound to its target protein. nih.gov This example highlights how a deep understanding of the target's binding interactions can guide the rational design of novel heterocyclic scaffolds.
The following table outlines potential bioisosteric modifications for the this compound scaffold:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carbonyl (C=O) | Thiocarbonyl (C=S) | Modulate polarity and hydrogen bonding capacity. |
| Carbonyl (C=O) | Gem-difluoro (CF2) | Alter electronic properties and metabolic stability. |
| Methylene (-CH2-) | Oxygen (-O-) or Sulfur (-S-) | Modify ring conformation, polarity, and solubility. |
| Nitrogen (N) | Phosphorous (P) | Explore changes in bond angles and electronic distribution. |
Structure-activity relationship (SAR) studies are also crucial for rational design. nih.govmdpi.com By synthesizing a series of analogues with systematic modifications and evaluating their biological activity, researchers can identify key structural features required for potency and selectivity. For the this compound core, SAR exploration would involve introducing substituents at various positions on both the pyrrolidine (B122466) and azocinone rings to probe for favorable interactions with the biological target.
Functionalization of the Core Scaffold
The functionalization of the this compound core scaffold is essential for creating a diverse range of analogues for biological screening. This involves the introduction of various substituents and functional groups at specific positions on the bicyclic ring system. The reactivity of the scaffold dictates the types of chemical transformations that can be employed.
Key sites for functionalization on the this compound scaffold include the nitrogen atom, the carbon atoms alpha to the carbonyl group, and other positions on the carbocyclic rings. Methodologies for the synthesis of functionalized pyrrolidine and other nitrogen-containing heterocyclic derivatives can provide insights into potential synthetic routes. semanticscholar.orgresearchgate.netmdpi.com
N-Functionalization: The nitrogen atom of the pyrrolidine ring is a prime site for modification. N-alkylation, N-arylation, and N-acylation reactions can be used to introduce a wide variety of substituents. These modifications can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.
α-Carbon Functionalization: The carbon atoms adjacent to the carbonyl group are susceptible to enolate formation, which allows for the introduction of substituents through reactions with electrophiles. This can include alkylation, aldol (B89426) condensation, and Michael addition reactions, enabling the construction of more complex molecular architectures.
Ring Functionalization: Functional groups can also be introduced on the carbocyclic portions of the scaffold. This may require multi-step synthetic sequences, potentially starting from functionalized precursors before the formation of the bicyclic system. For instance, a series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized by reacting octahydropyrrolo[3,4-c]pyrrole (B1259266) N-benzoylthiourea derivatives with α-haloketones. semanticscholar.orgresearchgate.net This demonstrates a strategy for appending heterocyclic rings to a core scaffold.
The following table summarizes potential functionalization reactions for the this compound scaffold:
| Reaction Type | Reagents and Conditions | Potential Modifications |
| N-Alkylation | Alkyl halides, base | Introduction of alkyl and substituted alkyl groups on the nitrogen atom. |
| N-Acylation | Acyl chlorides, anhydrides | Introduction of acyl groups to form amides. |
| α-Alkylation | Base (e.g., LDA), alkyl halides | Introduction of alkyl groups at the α-position to the carbonyl. |
| Aldol Condensation | Aldehydes/ketones, base/acid | Formation of β-hydroxy carbonyl compounds at the α-position. |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Introduction of aryl or heteroaryl groups if a halide is present on the scaffold. |
Synthesis of this compound-Based Hybrid Molecules
Hybrid molecules are chemical entities that combine two or more pharmacophoric units into a single molecule. nih.gov This strategy aims to create compounds with dual or multiple modes of action, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. mdpi.comnih.gov The this compound scaffold can serve as a core for the development of such hybrid molecules.
The design of hybrid molecules involves identifying suitable pharmacophores to link to the this compound core. The choice of these pharmacophores depends on the desired therapeutic target and mechanism of action. For example, to develop a dual-acting agent, one might link the this compound scaffold to a known inhibitor of a different biological target.
The synthesis of these hybrid molecules typically involves the use of linkers to connect the different pharmacophoric units. The nature and length of the linker are critical and can significantly impact the biological activity of the hybrid molecule. The linker should be designed to allow each pharmacophore to adopt its optimal binding conformation with its respective target.
An example of the hybrid molecule approach is the synthesis of azithromycin (B1666446) conjugates with chloramphenicol (B1208) and metronidazole (B1676534) to overcome antibiotic resistance. mdpi.comnih.gov In this work, the two antibiotic molecules were connected via various linker fragments. A similar strategy could be applied to the this compound scaffold, where a functional handle on the scaffold (e.g., a hydroxyl, amino, or carboxylic acid group introduced through functionalization) would be used to attach a linker and subsequently another pharmacophore.
The following table outlines a general approach for the synthesis of this compound-based hybrid molecules:
| Step | Description | Example |
| 1. Functionalization of the Scaffold | Introduce a reactive functional group on the this compound core. | Introduction of a primary amine. |
| 2. Linker Attachment | React the functionalized scaffold with a bifunctional linker. | Reaction of the amine with an activated ester of a polyethylene (B3416737) glycol (PEG) linker. |
| 3. Pharmacophore Conjugation | Couple the scaffold-linker intermediate with the second pharmacophore. | Amide bond formation between the free end of the linker and a carboxylic acid group on the second pharmacophore. |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. fortunepublish.com This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds. Diversity-oriented synthesis (DOS) is a related strategy that aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. mdpi.com
The application of combinatorial chemistry to the this compound scaffold would involve the systematic combination of a set of building blocks to generate a library of analogues. Solid-phase synthesis is often the method of choice for combinatorial library generation, as it allows for the use of excess reagents and simplifies purification. mdpi.comnih.gov
In a solid-phase synthesis approach, the this compound scaffold would be attached to a solid support (resin). A series of chemical reactions would then be performed in a parallel or split-and-pool fashion to introduce diversity at various positions of the scaffold. For example, a library could be generated by reacting the resin-bound scaffold with a diverse set of aldehydes in a reductive amination reaction, followed by acylation with a variety of acyl chlorides.
The design of the combinatorial library is crucial for its success. The building blocks should be chosen to maximize the chemical diversity of the final library, covering a broad range of physicochemical properties such as size, shape, and polarity. Computational tools can be used to aid in the design of the library and to ensure that the synthesized compounds have drug-like properties.
The following table illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold:
| Scaffold Position | Building Block Set 1 (e.g., for N-functionalization) | Building Block Set 2 (e.g., for α-substitution) |
| R1 | A diverse set of alkyl halides | A diverse set of electrophiles |
| R2 | A diverse set of acyl chlorides | A diverse set of aldehydes for aldol reaction |
| R3 | A diverse set of sulfonyl chlorides | A diverse set of Michael acceptors |
By employing these derivatization strategies, from rational design to combinatorial library synthesis, researchers can systematically explore the chemical space around the this compound scaffold. This comprehensive approach is essential for unlocking its full therapeutic potential and developing novel drug candidates.
Structure Activity Relationship Sar Studies
Systematic Investigation of Structural Modifications and Their Biological Effects
The biological activity of pyrrolo-azepine derivatives is highly sensitive to structural modifications. Research on various analogs has demonstrated that even minor changes to the core scaffold or its substituents can lead to significant shifts in potency and selectivity. For instance, in a series of novel pyrrolo[1,2-a]azepine derivatives synthesized and evaluated for their anticancer activity, specific substitutions were found to dramatically enhance their efficacy. nih.gov
A study on pyridofuropyrimido[1,2-a]azepines, which share a similar fused ring system, indicated that the introduction of certain groups, such as butyl and furyl moieties on the pyridine (B92270) ring, was beneficial for neurotropic activity. nih.gov This highlights the importance of exploring a wide range of substituents to optimize biological response. The antiproliferative activity of pyridine derivatives, a common structural motif in biologically active compounds, has been shown to be enhanced by the presence and specific positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups. mdpi.com Conversely, the inclusion of bulky groups or halogens sometimes leads to decreased activity. mdpi.com
Interactive Table: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives nih.gov
| Compound | Modification | HepG2 IC50 (nM) | MCF7 IC50 (nM) | HCT116 IC50 (nM) |
| 3 | Varies | 4 | 44.2 | 30.1 |
| 5b | 2-benzoylamino derivative | - | 10.7 | - |
| 6 | 2-(2-chloro-acetylamino) derivative | 1.6 | - | 21.1 |
| 7 | Varies | 20.7 | 45.4 | 35.8 |
| Doxorubicin | Reference Standard | 10.8 | - | - |
Identification of Pharmacophoric Descriptors
Pharmacophore modeling is a powerful tool for identifying the key steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For compounds related to the pyrrolo-azepine scaffold, several pharmacophoric models have been developed. These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.comnih.gov
For example, in a study of oxadiazole-ligated pyrrole (B145914) derivatives, a 3D-QSAR model was used to map out the electrostatic, steric, and hydrophobic requirements around the pharmacophore. nih.gov The model indicated that the presence of an oxygen group at a specific position was highly influential for the inhibitory activity. nih.gov Similarly, for a series of Janus kinase inhibitors, pharmacophore models included features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers, which are crucial for binding to the target kinases. mdpi.com These models serve as a blueprint for designing new compounds with improved affinity and selectivity.
Role of Stereochemistry in Modulating Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, as it can significantly affect target binding, metabolism, and distribution. nih.gov For derivatives of natural products with structures analogous to the pyrrolo-azocine core, the stereochemical configuration is often a key determinant of potency.
A compelling example is seen in the study of 3-Br-acivicin isomers and their derivatives. The natural (5S, αS) isomers consistently demonstrated significantly higher antimalarial activity compared to their corresponding enantiomers and diastereoisomers. nih.gov This suggests that the biological target, or the transport systems responsible for cellular uptake, are highly stereoselective. nih.gov For instance, the enantiomer of one of the most potent compounds was approximately 10-fold less active, while its diastereoisomers were inactive. nih.gov This underscores the critical importance of controlling stereochemistry during the synthesis and development of new therapeutic agents based on this scaffold.
Ligand-Target Interaction Analysis
Understanding the specific interactions between a ligand and its biological target is fundamental to structure-based drug design. Molecular docking simulations are frequently employed to predict the binding modes of novel compounds within the active site of a target protein. For pyrrolo[1,2-a]azepine derivatives with anticancer activity, docking studies into the active site of cyclin-dependent kinase 2 (CDK2) revealed that these compounds could achieve a lower binding score energy than the reference ligand, suggesting a favorable interaction. nih.gov
In another study on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, molecular docking simulations suggested that the mechanism of action could be the inhibition of carbonic anhydrase II, with lead compounds showing a high affinity for this enzyme. uran.ua The analysis of binding modes can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing a rational basis for further structural modifications to enhance binding affinity.
Mechanisms of Biological Activity Excluding Clinical Outcomes and Safety Profiles
Broad-Spectrum Biological Activity Investigations
Comprehensive studies are needed to determine if octahydropyrrolo[1,2-a]azocin-5(1H)-one possesses broad-spectrum biological activities. Future research would need to explore its effects at a mechanistic level, investigating potential antimicrobial, antiviral, and anti-inflammatory properties.
Mechanistic Insights into Anti-Inflammatory Effects
Currently, there is no specific information detailing the anti-inflammatory mechanisms of this compound. Research in this area would involve screening the compound for its ability to modulate key inflammatory pathways. For instance, studies on related heterocyclic compounds have investigated the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB and MAPKs, which are central to the inflammatory response. nih.govmdpi.com
Elucidation of Antimicrobial Mechanisms
The antimicrobial mechanisms of this compound remain uncharacterized. Future investigations would need to assess its activity against a range of pathogenic bacteria and fungi. Mechanistic studies could explore its potential to disrupt bacterial cell wall synthesis, inhibit protein or nucleic acid synthesis, interfere with biofilm formation, or disrupt microbial membrane integrity. nih.govnih.govmdpi.com
Antiviral Activity at the Molecular Level
There is no available data on the antiviral activity of this compound. To address this, the compound would need to be tested against various viruses. Mechanistic studies would aim to identify the specific stage of the viral life cycle that is inhibited, such as viral entry, replication, protein synthesis, or release. nih.govnih.govmdpi.com
Off-Target Interactions and Selectivity Profiling (Mechanistic Focus)
Information regarding the off-target interactions and selectivity profile of this compound is not available. A thorough understanding of a compound's selectivity is crucial for predicting its potential therapeutic window and side-effect profile. This would require screening the compound against a panel of receptors, enzymes, and ion channels to identify any unintended molecular interactions.
Advanced Analytical Techniques for Research and Characterization
Chromatographic Separations (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation and quantification of octahydropyrrolo[1,2-a]azocin-5(1H)-one, ensuring the purity of research samples and enabling its analysis within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC system would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the amide chromophore in the molecule is expected to absorb in the low UV region. The retention time of the compound under specific conditions is a key identifier, while the peak area provides quantitative information about its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a molecular weight of 167.25 g/mol , GC-MS can provide both purity information and structural confirmation. bldpharm.com The sample, either directly or after derivatization to increase volatility, is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or fingerprint, of the molecule, allowing for its unambiguous identification. Publicly available mass spectral data for this compound can be found in databases such as mzCloud and MassBank of America (MoNA), which serve as valuable resources for compound identification. epa.gov
Table 1: Chromatographic Data for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Stationary Phase | Typically C18 reversed-phase | Commonly a non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Information Obtained | Purity, Quantification, Retention Time | Separation of volatile components, Molecular Weight, Fragmentation Pattern |
Electrochemical Methods for Redox Properties
While specific research on the electrochemical properties of this compound is not widely published, electrochemical methods like cyclic voltammetry could be employed to investigate its redox behavior. Such studies would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any oxidation or reduction peaks. The resulting voltammogram would reveal the potentials at which the compound undergoes electron transfer reactions. It is hypothesized that the tertiary amine within the pyrrolizidine (B1209537) ring system could be susceptible to oxidation at a sufficiently high positive potential. The amide group is generally considered electrochemically stable under typical conditions. Understanding these properties can be crucial for assessing its stability in different chemical environments and for the development of electrochemical sensors.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures. This information is critical for understanding its thermal limitations and for developing appropriate storage and handling procedures.
Table 2: Potential Thermal Analysis Data for this compound
| Analytical Technique | Property Measured | Potential Information Gained |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample | Melting point, phase transitions, purity |
| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature | Decomposition temperature, thermal stability |
Hyphenated Techniques in Organic Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to modern organic analysis. nih.govsaspublishers.com As mentioned, GC-MS is a prime example. Another powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.com LC-MS would be particularly well-suited for the analysis of this compound, as it circumvents the need for the compound to be volatile. The eluent from an HPLC separation is introduced directly into a mass spectrometer, allowing for the determination of the molecular weight of the compound and its fragments, even in complex mixtures.
Other relevant hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) and Liquid Chromatography-Fourier Transform Infrared spectroscopy (LC-FTIR). nih.gov These techniques provide even more detailed structural information on the separated components. While the application of these specific techniques to this compound has not been documented in readily accessible literature, their potential for unambiguous structure elucidation and impurity profiling is significant. The choice of a particular hyphenated technique is often dictated by the complexity of the sample matrix and the specific analytical question being addressed. nih.gov
Future Research Directions and Applications in Chemical Biology
Exploration of Novel Synthetic Pathways
The development of efficient and diverse synthetic routes is fundamental to unlocking the potential of the octahydropyrrolo[1,2-a]azocin-5(1H)-one scaffold. While foundational methods exist for constructing pyrroloazocine backbones, future research will likely focus on innovative strategies that offer greater control over stereochemistry, yield, and scaffold diversity.
Key areas for exploration include:
Domino and Cascade Reactions: Building upon established methods for related alkaloids, domino processes initiated by the catalytic decomposition of specific diazo compounds could provide rapid, stereoselective access to the core structure. nih.gov Such reactions, which involve intermediates like ammonium (B1175870) ylides followed by sigmatropic rearrangements, are highly efficient for constructing complex bicyclic systems in a single step. nih.gov
Multi-Component Reactions (MCRs): Designing novel MCRs would enable the assembly of the this compound core or its decorated analogues from three or more starting materials in a one-pot procedure. This approach accelerates the generation of compound libraries by introducing multiple points of diversity.
Catalytic Asymmetric Synthesis: Developing new catalytic systems (e.g., transition metal or organocatalysts) to control the formation of stereocenters within the molecule is crucial. This will allow for the enantioselective synthesis of specific isomers, which is vital for discerning biological activity and improving therapeutic profiles.
| Synthetic Strategy | Potential Advantages | Relevant Precedent |
| Domino Reactions | High atom economy, stereoselectivity, rapid complexity generation. | Synthesis of pyrrolo[1,2-a]azocine backbones via nih.govnih.gov-sigmatropic rearrangement. nih.gov |
| Multi-Component Reactions | Increased efficiency, diversity-oriented synthesis, reduced waste. | One-pot protocols for synthesizing other nitrogen-containing heterocycles. researchgate.net |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, elucidation of structure-activity relationships. | Established methods for synthesizing chiral bicyclic lactams. nih.gov |
Development of Advanced Analogues with Tuned Biological Profiles
The this compound scaffold is an ideal starting point for creating advanced analogues with tailored biological activities. By systematically modifying its structure, researchers can optimize properties such as target affinity, selectivity, and pharmacokinetic profiles.
Future efforts in this area will likely involve:
Scaffold Decoration: Introducing a variety of functional groups at different positions on the bicyclic ring system to probe interactions with biological targets.
Bioisosteric Replacement: Substituting key functional groups with bioisosteres to enhance desired properties. For instance, replacing a carbonyl group or modifying ring sizes could alter binding modes and metabolic stability. nih.gov
Conformational Constraint: Introducing elements that further rigidify the structure can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
| Analogue Design Strategy | Objective | Example Modification |
| Scaffold Decoration | Explore Structure-Activity Relationships (SAR) | Addition of aryl or alkyl groups to the azocine (B12641756) ring. |
| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties. | Replacing the lactam oxygen with sulfur (thiolactam). |
| Conformational Constraint | Enhance binding affinity and selectivity. | Introduction of additional rings or unsaturated bonds. |
Integration with High-Throughput Screening Technologies
To rapidly identify biological activities associated with the this compound scaffold, its derivatives must be integrated with high-throughput screening (HTS) platforms. youtube.com HTS allows for the testing of thousands to millions of compounds against specific disease targets in a short period, accelerating the initial stages of drug discovery. youtube.comembopress.org
Future directions include:
Library Synthesis: Creating large, diverse libraries of this compound analogues using combinatorial chemistry and the novel synthetic pathways discussed previously.
Assay Development: Designing and validating robust biochemical and cell-based assays suitable for HTS. These could target a wide range of proteins, such as enzymes (e.g., kinases, proteases) or receptors.
Affinity Selection Mass Spectrometry (ASMS): Using ASMS as a powerful HTS method where libraries of compounds are incubated with a target protein, and mass spectrometry is used to identify which compounds bind. embopress.org This technique is particularly useful when traditional assays are difficult to develop. embopress.org
Applications as Probes for Biological Systems
The unique structural features of this compound make it a candidate for development into chemical probes to study biological processes. By incorporating reporter groups, these molecules can be used to visualize, identify, and quantify biological targets in living systems. nih.gov
Potential applications include:
Fluorescent Probes: Attaching a fluorophore to the scaffold could create probes for fluorescence microscopy, allowing for real-time imaging of cellular events. nih.gov The design would ensure that the fluorescence properties change upon binding to a specific target, such as a protein or reactive oxygen species. nih.govthno.org
Affinity-Based Probes: Functionalizing the molecule with a reactive group (for covalent labeling) and a reporter tag (like biotin) would enable affinity-based protein profiling to identify the cellular targets of the scaffold.
Boronate-Based Probes: Incorporating a boronate group could allow for the detection of specific biological oxidants like peroxynitrite or hydrogen peroxide, which are implicated in numerous disease states. frontiersin.org
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Fluorophore (e.g., Coumarin, Rhodamine) | Live-cell imaging of target proteins or analytes. mdpi.com |
| Affinity-Based Probe | Biotin, Click-chemistry handle | Target identification and validation. |
| Boronate-Based Probe | Boronic acid or ester | Detection of reactive oxygen species (ROS). frontiersin.org |
Expanding the Scope of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD)
The distinct three-dimensional shape of this compound makes it an attractive scaffold for modern drug design strategies that rely on structural information.
Fragment-Based Drug Design (FBDD): The core scaffold or smaller, functionalized versions can be included in fragment libraries. nih.gov FBDD starts with identifying low-molecular-weight fragments that bind weakly to a target protein; these hits are then optimized into more potent leads. technologynetworks.com The non-flat, complex shape of bicyclic lactams like this one is underrepresented in many current fragment libraries and offers a way to explore novel chemical space. nih.gov
Structure-Based Drug Design (SBDD): Once a target is identified, SBDD uses high-resolution structural information (from X-ray crystallography or NMR) of the target-ligand complex to guide the rational design of more potent and selective inhibitors. nih.govmdpi.com The rigid nature of the this compound scaffold would facilitate computational modeling and prediction of binding modes, allowing for precise modifications to improve interactions with a protein's active site. usf.edu
These advanced design strategies will be crucial for systematically optimizing the scaffold into lead compounds for a variety of therapeutic targets.
Q & A
Q. What metabolomics approaches are suitable for studying the biological interactions of this compound?
- Answer:
- LC-MS-based metabolomics to identify differential metabolites (e.g., 7-hydroxy derivatives) in liver cell lines .
- Pathway enrichment analysis (e.g., KEGG) to map affected biochemical networks .
Data Analysis and Contradiction Resolution
Q. How to resolve conflicting toxicity data between in vitro and in vivo studies?
- Answer:
- Dose-response reevaluation: Compare IC₅₀ values (in vitro) with LD₅₀ (in vivo) using species-specific metabolic profiles .
- Metabolite profiling: Identify bioactive derivatives (e.g., hydroxylated metabolites) that may explain discrepancies .
Q. Why do computational models sometimes fail to predict the reactivity of this compound?
- Answer:
- Conformational flexibility: Account for multiple low-energy conformers in DFT calculations .
- Solvent effects: Include implicit solvent models (e.g., PCM) to improve accuracy .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
